Gallium--sulfanylidenemolybdenum (1/1)
Description
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Properties
CAS No. |
56320-26-4 |
|---|---|
Molecular Formula |
GaMoS |
Molecular Weight |
197.74 g/mol |
InChI |
InChI=1S/Ga.Mo.S |
InChI Key |
UYOKTMRMIJCLAB-UHFFFAOYSA-N |
Canonical SMILES |
S=[Mo].[Ga] |
Origin of Product |
United States |
Preparation Methods
Electrolyte Composition and Parameters
A modified electrolyte containing sodium molybdate (Na₂MoO₄) and thiourea (CS(NH₂)₂) in a NaOH base enables the co-deposition of Ga³⁺ and MoS₄²⁻ ions. Key parameters include:
- Current Density : 2–5 A/dm² (optimized to prevent dendritic growth).
- Temperature : 50–70°C to enhance ion mobility.
- pH : Maintained at 12–14 to stabilize MoS₄²⁻ complexes.
Post-deposition annealing at 400–600°C under argon flow ensures crystallinity, with X-ray diffraction (XRD) patterns revealing a monoclinic GaMoS phase (JCPDS #00-055-0598).
Hydrothermal Synthesis
Hydrothermal methods are widely used for chalcogenide nanomaterials due to their scalability and control over stoichiometry. A one-pot synthesis inspired by molybdenum nickel sulfide frameworks can be adapted for GaMoS:
Precursor Preparation
- Gallium Source : Gallium nitrate (Ga(NO₃)₃) dissolved in deionized water.
- Molybdenum Source : Ammonium tetrathiomolybdate ((NH₄)₂MoS₄).
- Reducing Agent : Hydrazine hydrate (N₂H₄·H₂O) to facilitate sulfide formation.
Reaction Conditions
- Temperature : 180–220°C for 12–24 hours.
- Pressure : Autogenous, maintained in a Teflon-lined autoclave.
- pH : Adjusted to 6–8 using ammonium hydroxide (NH₄OH).
The product is washed with ethanol and dried under vacuum, yielding nanoplatelets with a bandgap of ~2.1 eV (UV-Vis spectroscopy).
Solid-State Reaction
Solid-state synthesis offers a high-purity route for GaMoS, leveraging direct elemental combination:
Stoichiometric Mixing
- Gallium : High-purity Ga pellets (99.999%).
- Molybdenum : Mo powder (99.99%).
- Sulfur : Sublimed sulfur (99.9%).
Thermal Treatment
- First Stage : 300°C for 5 hours (sulfurization of Mo).
- Second Stage : 800°C for 48 hours in evacuated quartz ampoules.
- Quenching : Rapid cooling to room temperature to stabilize the phase.
Energy-dispersive X-ray spectroscopy (EDS) confirms a Ga:Mo:S ratio of 1:1:1, while transmission electron microscopy (TEM) reveals layered structures akin to MoS₂.
Magnetron Sputtering
Thin-film GaMoS can be deposited via RF magnetron sputtering, a method validated for β-gallium oxide. A composite target of Ga₂O₃ and MoS₂ enables stoichiometric transfer:
Deposition Parameters
- Target Composition : Ga₂O₃:MoS₂ = 1:1 molar ratio.
- Sputtering Gas : Argon (50 sccm) with 10% H₂S.
- Power : 150 W RF, substrate temperature 500°C.
Post-deposition annealing at 600°C in sulfur atmosphere improves crystallinity, with atomic force microscopy (AFM) showing RMS roughness <2 nm.
Sol-Gel Method
The sol-gel approach, effective for oxide nanostructures, can be modified for GaMoS using organometallic precursors:
Gel Formation
- Gallium Precursor : Gallium isopropoxide (Ga(OⁱPr)₃).
- Molybdenum Precursor : Molybdenum acetylacetonate (Mo(acac)₃).
- Sulfur Source : Thioacetamide (CH₃CSNH₂).
Processing Steps
- Hydrolysis : Ethanol/water solution (pH 3–4) with HCl catalyst.
- Aging : 72 hours at 60°C to form a Mo-S-Ga-O gel.
- Calcination : 700°C under N₂/H₂S (9:1) to yield GaMoS.
Nitrogen adsorption-desorption isotherms indicate a mesoporous structure with a surface area of ~120 m²/g.
Comparative Analysis of Synthesis Methods
| Method | Temperature Range (°C) | Crystallite Size (nm) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Electrochemical | 50–600 | 20–50 | 95–98 | Scalability |
| Hydrothermal | 180–220 | 10–30 | 90–95 | Nanostructural control |
| Solid-State | 300–800 | 100–500 | 99+ | High purity |
| Magnetron Sputtering | 500–600 | 5–20 (film thickness) | 98–99 | Thin-film applications |
| Sol-Gel | 60–700 | 5–10 | 85–90 | Mesoporosity |
Q & A
Basic Research Questions
Q. What established methods are used to synthesize Gallium–sulfanylidenemolybdenum (1/1), and how can experimental reproducibility be ensured?
- Methodological Answer: Synthesis typically involves solid-state reactions or chemical vapor transport under inert atmospheres. Reproducibility requires precise stoichiometric ratios of gallium and molybdenum precursors, controlled heating rates (e.g., 2–5°C/min), and inert gas flow rates (e.g., argon at 50 mL/min). Detailed protocols should specify grinding intervals, crucible materials (e.g., quartz), and post-synthesis quenching methods. Cross-validation via XRD and EDX ensures phase purity .
Q. Which characterization techniques are critical for verifying the structural and electronic properties of Gallium–sulfanylidenemolybdenum (1/1)?
- Methodological Answer: X-ray diffraction (XRD) confirms crystallinity and phase identity, while X-ray photoelectron spectroscopy (XPS) validates oxidation states (e.g., Mo^3+ vs. Mo^4+). Electron energy loss spectroscopy (EELS) and UV-Vis-NIR spectroscopy elucidate electronic transitions. For accurate results, calibrate instruments using certified reference materials (e.g., silicon for XRD) and report full spectral deconvolution parameters .
Q. How are thermodynamic properties like thermal stability and phase transitions measured for this compound?
- Methodological Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ or vacuum) quantify decomposition temperatures and enthalpy changes. Isothermal holds at critical temperatures (e.g., 800°C for 24 hours) assess metastable phases. Report heating rates, sample mass (e.g., 10–20 mg), and baseline corrections to minimize artifacts .
Advanced Research Questions
Q. How can discrepancies in reported electronic properties (e.g., bandgap values) of Gallium–sulfanylidenemolybdenum (1/1) be resolved?
- Methodological Answer: Contradictions often arise from synthesis conditions (e.g., oxygen vacancies) or measurement techniques (e.g., direct vs. indirect bandgap assumptions). Address this by synthesizing batches under identical conditions and characterizing using multiple methods (e.g., UV-Vis, ellipsometry, and DFT calculations). Statistical tools like ANOVA can identify significant inter-batch variations .
Q. What experimental designs are suitable for studying the compound’s stability under extreme conditions (e.g., high pressure or radiation)?
- Methodological Answer: Use diamond anvil cells (DACs) for high-pressure XRD, monitoring phase transitions up to 50 GPa. For radiation stability, expose samples to controlled gamma-ray doses (e.g., 100–500 kGy) and track defect formation via positron annihilation spectroscopy. Include control samples and triplicate measurements to distinguish intrinsic degradation from experimental noise .
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to refine the electronic structure of Gallium–sulfanylidenemolybdenum (1/1)?
- Methodological Answer: Perform DFT simulations using software like VASP or Quantum ESPRESSO, incorporating Hubbard U corrections for molybdenum’s d-electrons. Validate predictions against experimental XPS and EELS data. Iteratively adjust parameters (e.g., k-point grids, exchange-correlation functionals) to minimize energy convergence errors (<1 meV/atom) .
Q. What strategies address contradictory catalytic activity data in hydrogen evolution reactions (HER) involving this compound?
- Methodological Answer: Standardize testing protocols: fixed electrolyte pH (e.g., 0.5 M H₂SO₄), scan rates (e.g., 5 mV/s), and reference electrodes (e.g., Ag/AgCl). Use rotating disk electrodes to minimize diffusion limitations. Compare turnover frequencies (TOFs) after normalizing for surface area (via BET measurements) and active site density (via CO chemisorption) .
Q. What methodologies enable the synthesis of nanostructured forms (e.g., nanoparticles or thin films) of Gallium–sulfanylidenemolybdenum (1/1)?
- Methodological Answer: For nanoparticles, employ solvothermal synthesis with capping agents (e.g., oleylamine) at 200–250°C. For thin films, use pulsed laser deposition (PLD) with substrate temperatures of 500–600°C and oxygen partial pressures <10⁻⁶ Torr. Characterize morphology via TEM and AFM, ensuring thickness uniformity (±5 nm) across substrates .
Methodological Frameworks
- Research Question Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example, "How does sulfur vacancy concentration modulate the compound’s catalytic activity?" ensures specificity and novelty .
- Data Analysis : Use tools like OriginLab or Python’s SciPy for error propagation analysis and multivariate regression. Report confidence intervals (e.g., 95%) and effect sizes to contextualize significance .
- Peer Review Preparation : Structure manuscripts per journal guidelines (e.g., Chromatography’s requirements for dual-language abstracts and self-contained figures) to enhance clarity and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
